molecular formula C6H9NO2 B11812774 (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid

Cat. No.: B11812774
M. Wt: 127.14 g/mol
InChI Key: CLPZNYCYBYIODB-XINAWCOVSA-N
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Description

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid is a bicyclic compound featuring a nitrogen atom within its structure. This compound is known for its unique three-dimensional framework, which makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid can be achieved through a (3 + 2) annulation reaction. This involves the reaction of cyclopropenes with aminocyclopropanes under the influence of an organic or iridium photoredox catalyst and blue LED irradiation . This method is highly diastereoselective and provides good yields for a broad range of derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scalable synthesis techniques that ensure high purity and yield. These methods often employ continuous flow reactors and automated synthesis platforms to optimize reaction conditions and minimize human error.

Chemical Reactions Analysis

Types of Reactions

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents like alkyl halides and amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to fit into active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. This interaction can lead to changes in cellular processes and has potential therapeutic implications.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S,5R)-2-Azabicyclo[3.1.0]hexane-1-carboxylic acid stands out due to its specific stereochemistry and the presence of a nitrogen atom within its bicyclic structure. This configuration provides unique reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C6H9NO2

Molecular Weight

127.14 g/mol

IUPAC Name

(1S,5R)-2-azabicyclo[3.1.0]hexane-1-carboxylic acid

InChI

InChI=1S/C6H9NO2/c8-5(9)6-3-4(6)1-2-7-6/h4,7H,1-3H2,(H,8,9)/t4-,6+/m1/s1

InChI Key

CLPZNYCYBYIODB-XINAWCOVSA-N

Isomeric SMILES

C1CN[C@@]2([C@H]1C2)C(=O)O

Canonical SMILES

C1CNC2(C1C2)C(=O)O

Origin of Product

United States

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